molecular formula C22H19ClN2O3S B3612982 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide

Cat. No. B3612982
M. Wt: 426.9 g/mol
InChI Key: ACXAYYNZVPKXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide, also known as CPTH2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPTH2 has shown promising results in various scientific research studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide inhibits the activity of HATs by binding to the catalytic domain of the enzyme. This results in the inhibition of acetylation of histone proteins, which leads to changes in gene expression. The inhibition of HATs by this compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects and has potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, this compound has not been extensively studied in vivo, and its efficacy in animal models has not been fully established.

Future Directions

There are several future directions for the study of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide. One area of research is the development of more potent analogs of this compound that can inhibit HATs more effectively. Another area of research is the investigation of the potential of this compound as a treatment for inflammatory diseases. Further studies are also needed to establish the efficacy of this compound in animal models and to investigate its long-term effects. Overall, this compound has shown promising results in scientific research studies and has potential as a therapeutic agent.

Scientific Research Applications

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression. This compound has also been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent.

properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-2-27-18-9-3-15(4-10-18)21(26)25-22(29)24-17-7-13-20(14-8-17)28-19-11-5-16(23)6-12-19/h3-14H,2H2,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXAYYNZVPKXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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